REACTION_CXSMILES
|
Br[C:2]1[CH:11]=[CH:10][C:5]2[C:6](=[O:9])[O:7][CH2:8][C:4]=2[C:3]=1[F:12].[CH:13]([B-](F)(F)F)=[CH2:14].[K+]>CCO.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[F:12][C:3]1[C:2]([CH:13]=[CH2:14])=[CH:11][CH:10]=[C:5]2[C:4]=1[CH2:8][O:7][C:6]2=[O:9] |f:1.2,4.5.6.7|
|
Name
|
|
Quantity
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5 g
|
Type
|
reactant
|
Smiles
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BrC1=C(C2=C(C(OC2)=O)C=C1)F
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Name
|
|
Quantity
|
4.4 g
|
Type
|
reactant
|
Smiles
|
C(=C)[B-](F)(F)F.[K+]
|
Name
|
TEA
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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CCO
|
Name
|
|
Quantity
|
500 mg
|
Type
|
catalyst
|
Smiles
|
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux under N2 for 4 hrs
|
Duration
|
4 h
|
Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The resulting oil was purified by column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C2COC(C2=CC=C1C=C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |